N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group on the nitrogen atom. The structure of this compound includes a methoxy group at the 3-position of the phenyl ring, enhancing its solubility and reactivity in various chemical environments. Its molecular formula is C₁₉H₁₉NO₄, and it is commonly used in peptide synthesis and as a building block in the development of bioactive compounds .
The synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine typically involves several steps:
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is utilized in various fields:
Research into the interactions of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine with other biomolecules can provide insights into its functionality:
Several compounds share structural similarities with N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, each with unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-Fmoc-N-methyl-L-phenylalanine | No methoxy group | Commonly used in peptide synthesis |
N-Fmoc-N-methyl-4-methyl-L-phenylalanine | Methyl group at para position | Altered hydrophobicity |
N-Fmoc-N-methyl-D-phenylalanine | D-enantiomer | Potential differences in biological activity |
N-Fmoc-N-methyl-3-methyl-L-alanine | Methylation at the alpha carbon | Different steric effects |
These compounds illustrate variations in functional groups that can significantly affect their reactivity, biological activity, and applications.
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine represents a significant modified amino acid derivative with important applications in peptide synthesis [4] [9]. This compound combines three key structural elements: the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, N-methylation, and a methoxy substituent at the 3-position of the phenyl ring [3]. The synthesis of this specialized amino acid requires careful consideration of protection strategies, selective methylation techniques, and sustainable approaches to introduce the methoxy group [7] [15].
The Fmoc group serves as a crucial temporary protecting group for the amino function during peptide synthesis [4] [11]. This protection strategy is fundamental to controlling reactivity and ensuring that only desired peptide bonds form during synthesis [4] [9]. The Fmoc group is particularly valuable because it can be removed under mild basic conditions, which preserves other acid-labile protecting groups that might be present in complex peptide structures [4] [14].
In the context of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine synthesis, the Fmoc protection is typically introduced early in the synthetic pathway [3] [8]. The standard approach involves treating the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) under basic conditions, typically using sodium carbonate or sodium bicarbonate in a water/dioxane mixture [9] [11]. This reaction proceeds efficiently at room temperature and yields the Fmoc-protected amino acid in high yields, typically exceeding 90% [9] [20].
The deprotection of the Fmoc group during peptide synthesis is traditionally accomplished using secondary amines, with several options available as shown in Table 1 [9] [11] [12].
Deprotection Reagent | Concentration | Deprotection Time | Advantages | Disadvantages |
---|---|---|---|---|
Piperidine | 20-30% in DMF | 5-20 min | Well-established, high efficiency | Toxic, strong odor |
4-Methylpiperidine | 20-30% in DMF | 5-20 min | Less toxic than piperidine | Similar to piperidine |
Piperazine | 6% in DMF | 3-10 min | Less toxic, good for microwave synthesis | May require optimization |
Pyrrolidine | 5-20% in DMF | 2-5 min | Efficient in less polar solvents | Can form adducts with some peptides |
3-(diethylamino)propylamine | 5-10% in DMF/N-octyl pyrrolidone | 5-15 min | Green alternative, reduces side reactions | Newer method, less established |
The deprotection mechanism involves a two-step process: first, the secondary amine abstracts the relatively acidic proton at the 9-position of the fluorene ring system, followed by elimination to form dibenzofulvene and carbon dioxide, releasing the free amine [9] [11]. This mechanism is particularly important for N-methyl amino acids like N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, as the N-methylation can sometimes affect the efficiency of the deprotection process [11] [18].
Recent advances in Fmoc chemistry have focused on developing greener alternatives to traditional piperidine-based deprotection methods [10] [12]. For instance, 3-(diethylamino)propylamine (DEAPA) has emerged as a viable alternative that reduces the formation of side products like diastereoisomers and aspartimide derivatives [10] [15]. This is particularly relevant for the synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, where maintaining stereochemical integrity is essential [10] [20].
N-Methylation represents a critical modification in the synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, significantly altering the conformational and physicochemical properties of the resulting peptides [5] [18]. Achieving selective N-methylation while preserving the stereochemical integrity of the amino acid requires sophisticated synthetic strategies [5] [16].
Several methods have been developed for the regioselective N-methylation of amino acids, each with distinct advantages and limitations as outlined in Table 2 [13] [16] [20].
Method | Reagents | Selectivity | Racemization Risk | Green Chemistry Aspects |
---|---|---|---|---|
Reductive Amination | Formaldehyde/NaBH3CN | Low for mono-methylation | Low | Moderate toxicity |
Mitsunobu Reaction | PPh3/DIAD/MeOH | High | Low | Toxic reagents |
o-NBS/Base/Alkylation | o-NBS-Cl/DBU/MeI | High | Low | Multiple steps, toxic reagents |
NaH/MeI | NaH/CH3I | Moderate | High | Highly toxic reagents |
Dimethyl Carbonate/Acid | DMC/PTSA or FeCl3 | High | Low | Sustainable, eco-friendly |
For the synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, the o-NBS (2-nitrobenzenesulfonyl) protection strategy has proven particularly effective [5] [20]. This approach involves three key steps: (1) protection of the amino group with o-NBS-Cl, (2) methylation using a base (typically DBU) and methyl iodide, and (3) removal of the o-NBS group using thiol-mediated cleavage [5] [20]. This method offers excellent regioselectivity and minimal risk of racemization, which is crucial for maintaining the L-configuration of the phenylalanine derivative [16] [20].
Another promising approach involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid function during N-methylation [20]. This solid-phase strategy allows for efficient N-methylation while minimizing side reactions and simplifying purification procedures [20]. The protocol typically involves loading the Fmoc-protected amino acid onto the 2-CTC resin, followed by Fmoc removal, o-NBS protection, methylation, o-NBS removal, and finally, reintroduction of the Fmoc group before cleaving the product from the resin [20].
Recent advances in enzymatic methods have also shown promise for regioselective N-methylation [5] [15]. Methyltransferases, in particular, can catalyze highly selective methylation reactions under mild conditions [5] [24]. For instance, a cyclic enzyme cascade consisting of two methyltransferases has been developed for selective N-methylation of heterocycles, which could potentially be adapted for amino acid methylation [5] [15]. This biocatalytic approach offers the advantages of high regioselectivity and environmentally friendly reaction conditions [5] [26].
The synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine requires a carefully orchestrated protection and deprotection strategy to ensure that functional groups are selectively modified at the appropriate stages [6] [14]. Orthogonal protection refers to the use of protecting groups that can be removed under different conditions without affecting other protecting groups in the molecule [6] [14].
Table 3 summarizes key orthogonal protecting groups and their deprotection conditions that are relevant to the synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine [6] [14] [19].
Protecting Group | Deprotection Condition | Orthogonality | Novel Approaches |
---|---|---|---|
Fmoc | Base (piperidine) | Compatible with Boc, Trt, Allyl | Hydrogenolysis under mild acid |
Boc | Acid (TFA) | Compatible with Cbz, Allyl | N/A |
Alloc | Pd(0) catalyst | Compatible with Fmoc, Boc | Microwave-assisted |
Cbz | Hydrogenolysis | Compatible with Fmoc, Trt | Flow chemistry |
Trt | Mild acid | Compatible with Fmoc, Alloc | Photolabile variants |
Allyl ester | Pd(0) catalyst | Compatible with Fmoc, Boc, Cbz | Microwave-assisted |
The orthogonality between Fmoc and other protecting groups is particularly important in the synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine [6] [14]. For instance, the Fmoc group is base-labile (removed with piperidine or other secondary amines), while the Boc group is acid-labile (removed with trifluoroacetic acid) [4] [14]. This orthogonality allows for selective deprotection and modification of different functional groups during the multi-step synthesis [6] [14].
A significant recent advancement in orthogonal deprotection strategies is the development of a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions [6] [19]. This approach is particularly valuable for the synthesis of peptides containing sensitive electrophilic groups that might be incompatible with traditional basic Fmoc deprotection conditions [6] [19]. The method involves catalytic hydrogenation using palladium on carbon under mildly acidic conditions, which selectively cleaves the Fmoc group while preserving other acid-labile protecting groups like Boc [6] [19].
For the synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, a typical orthogonal protection strategy might involve:
This orthogonal approach ensures that each functional group is selectively modified without affecting other protecting groups, leading to efficient and high-yielding synthesis of the target compound [6] [14].
The introduction of the methoxy group at the 3-position of the phenyl ring in N-Fmoc-N-methyl-3-methoxy-L-phenylalanine represents an important synthetic challenge that has been addressed through various approaches [7] [15]. In recent years, there has been a growing emphasis on developing greener and more sustainable methods for methoxylation reactions, in line with the principles of green chemistry [15] [21].
Table 4 summarizes several green chemistry approaches for methoxy group introduction that could be applied to the synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine [15] [22] [24].
Method | Reagents | Advantages | Applications | Green Chemistry Principles |
---|---|---|---|---|
Dimethyl Carbonate (DMC) | DMC/PTSA or FeCl3 | Sustainable, non-toxic, bio-based | Amino acids, terpenes, alcohols | Renewable feedstocks, atom economy |
CeCl3·7H2O Catalysis | CeCl3·7H2O/MeONH2·HCl/NaOAc | Eco-friendly, mild conditions | Aldehydes, ketones | Catalysis, less hazardous synthesis |
Mn(I) Catalysis | Mn(I) catalyst/MeOH | High efficiency, H2 as byproduct | Primary amides | Atom economy, catalysis |
Enzymatic Methylation | Methyltransferases/SAM | High selectivity, mild conditions | Heterocycles, peptides | Biocatalysis, mild conditions |
Flow Chemistry | Continuous flow reactors | Reduced solvent use, improved efficiency | Various substrates | Energy efficiency, waste reduction |
Dimethyl carbonate (DMC) has emerged as a particularly promising green reagent for methoxylation reactions [24] [26]. Unlike traditional methylating agents like dimethyl sulfate or methyl iodide, DMC is non-toxic, biodegradable, and can be produced from renewable resources [24] [26]. For the methoxylation of phenolic compounds, DMC can be used in combination with catalytic amounts of acids like p-toluenesulfonic acid (PTSA) or Lewis acids like FeCl3 [24] [26]. This approach offers high selectivity and efficiency while minimizing environmental impact [22] [24].
Another sustainable approach involves the use of cerium(III) chloride heptahydrate (CeCl3·7H2O) as an eco-friendly catalyst for methoxylation reactions [25]. This method is particularly effective for the introduction of methoxy groups through the formation of methoximes from aldehydes and ketones [25]. While not directly applicable to the 3-methoxy group in N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, this approach illustrates the broader trend toward greener catalytic methods in organic synthesis [21] [25].
Manganese(I)-catalyzed methoxymethylation represents another innovative green chemistry approach [22]. This method utilizes methanol as both the methoxy source and solvent, with hydrogen gas as the only byproduct [22]. The reaction proceeds through an interrupted borrowing hydrogen strategy, offering high efficiency and selectivity under relatively mild conditions [22].
For the specific synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, a practical green approach might involve starting with 3-methoxyphenylalanine as a building block, followed by Fmoc protection and N-methylation [3] [7]. Alternatively, the methoxy group could be introduced through catalytic methoxylation of a suitable phenolic precursor using DMC under mild conditions [24] [26]. This approach would align with several green chemistry principles, including the use of renewable feedstocks, catalysis, and the design of less hazardous chemical syntheses [21] [24].
Flow chemistry has also emerged as a valuable tool for implementing green chemistry principles in organic synthesis [28]. Continuous flow reactors offer several advantages, including improved heat and mass transfer, precise reaction control, reduced solvent use, and enhanced safety [28]. These features make flow chemistry particularly suitable for scaling up the synthesis of compounds like N-Fmoc-N-methyl-3-methoxy-L-phenylalanine in a sustainable manner [28].
The solvation behavior of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine demonstrates distinctive characteristics across different solvent systems, reflecting the complex interplay between its multiple functional groups. The compound exhibits enhanced solubility in polar media compared to conventional amino acid derivatives, primarily due to the methoxy substitution at the 3-position of the phenyl ring .
In highly polar solvents such as dimethylformamide, N-Fmoc-N-methyl-3-methoxy-L-phenylalanine demonstrates exceptional solubility with concentrations reaching 0.3 grams per 2 milliliters [2]. This enhanced solubility stems from multiple favorable interactions: the fluorenylmethoxycarbonyl protecting group provides π-π stacking capabilities with aromatic solvent molecules, while the methoxy group establishes additional dipole-dipole interactions [3]. The carboxylic acid functionality enables hydrogen bonding with protic solvents, creating a multifaceted solvation shell that stabilizes the compound in solution.
Research on fluorenylmethoxycarbonyl-protected amino acids has revealed that these compounds maintain stability in polar aprotic solvents under ambient conditions [4]. The solvation dynamics are particularly favorable in dimethylformamide and dimethylacetamide, where the compound can remain dissolved for extended periods without degradation [5]. However, prolonged exposure to these solvents at elevated temperatures may lead to slow cleavage of the fluorenylmethoxycarbonyl group through nucleophilic attack mechanisms [4].
The behavior in apolar media presents a contrasting profile, where N-Fmoc-N-methyl-3-methoxy-L-phenylalanine exhibits limited solubility [6]. The hydrophobic character introduced by the fluorenyl group provides some compatibility with nonpolar solvents such as dichloromethane, but the overall solubility remains constrained by the polar functional groups present in the molecule [7]. The methoxy group, while enhancing solubility in polar media, contributes minimally to solvation in apolar environments [7].
Studies on similar fluorenylmethoxycarbonyl-protected compounds have demonstrated that acetonitrile represents a favorable intermediate polarity solvent, providing better solvation than purely apolar solvents while maintaining chemical stability [6]. The compound shows improved dissolution characteristics in acetonitrile compared to dichloromethane, indicating that moderate polarity solvents may offer optimal conditions for handling and manipulation [6].
The thermal stability profile of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine reflects the cumulative influence of its constituent functional groups, with each structural element contributing distinct thermal characteristics. The compound demonstrates enhanced thermal stability compared to unprotected amino acids, primarily attributable to the protective influence of the fluorenylmethoxycarbonyl group and the stabilizing effect of N-methylation [8] [9].
Thermogravimetric analysis of related phenylalanine derivatives reveals that thermal decomposition typically initiates between 280°C and 306°C for unprotected phenylalanine [10]. The presence of the fluorenylmethoxycarbonyl protecting group elevates the initial decomposition temperature by providing steric hindrance around reactive sites and through resonance stabilization of the aromatic system [11]. The methoxy substitution further enhances thermal stability through electron-donating effects that stabilize the aromatic ring system [12].
The decomposition pathway follows a complex, multi-stage process. Initial thermal stress results in cleavage of the fluorenylmethoxycarbonyl protecting group, generating fluorene derivatives and carbon dioxide as primary volatile products [11]. This process typically occurs at temperatures between 200°C and 250°C under controlled heating conditions [11]. The subsequent decomposition of the amino acid backbone proceeds through decarboxylation and deamination reactions, producing phenylethylamine derivatives, water, and ammonia as major volatile components [10].
The thermal stability threshold for N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is significantly influenced by environmental conditions. Under inert atmosphere conditions, the compound maintains structural integrity up to approximately 200°C, with measurable decomposition beginning around 220°C to 240°C [13] [14]. The presence of oxygen accelerates decomposition processes, lowering the effective stability threshold by 20°C to 30°C [15].
Research on amino acid thermal degradation has revealed that N-methylated derivatives exhibit enhanced thermal stability compared to their unmethylated counterparts [9]. The N-methyl group reduces the availability of hydrogen bonding sites, thereby decreasing intermolecular interactions that can facilitate thermal decomposition [9]. Additionally, the methoxy group contributes to thermal stability through resonance effects that distribute electron density across the aromatic system [12].
The kinetic parameters of thermal decomposition follow first-order reaction kinetics, with activation energies typically ranging from 88.5 to 137.4 kilojoules per mole for amino acid derivatives [15]. The fluorenylmethoxycarbonyl group increases the activation energy for decomposition, requiring higher thermal input to initiate breakdown processes [11].
The pH-dependent behavior of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine encompasses complex equilibria involving multiple ionizable groups, each responding distinctly to changes in solution pH. The compound exhibits characteristic tautomeric shifts and charge state redistributions that directly influence its physicochemical properties and biological activity [16] [17].
The primary ionizable groups within N-Fmoc-N-methyl-3-methoxy-L-phenylalanine include the carboxylic acid functionality and the N-methylated amino group. The carboxylic acid exhibits a predicted pKa value of approximately 3.78±0.10, consistent with values observed for similar aromatic amino acid derivatives [2]. This relatively low pKa value reflects the electron-withdrawing influence of the aromatic system and the steric effects imposed by the fluorenylmethoxycarbonyl protecting group [18].
The amino group pKa is significantly altered by N-methylation, which reduces the basicity compared to primary amino groups found in unprotected amino acids [17]. Standard amino acids typically exhibit amino group pKa values ranging from 8.8 to 10.8, but N-methylation and protection with the fluorenylmethoxycarbonyl group modify this parameter [19] [20]. The electron-withdrawing nature of the protecting group and the steric effects of the methyl substitution contribute to this altered ionization behavior [21].
At highly acidic pH values (pH < 2.0), N-Fmoc-N-methyl-3-methoxy-L-phenylalanine exists predominantly in a cationic form, with both the carboxylic acid and amino groups protonated [17] [22]. The net positive charge facilitates interactions with negatively charged surfaces and influences solubility characteristics in polar media [23].
As pH increases to the physiological range (pH 6.0 to 8.0), the compound transitions to its zwitterionic form, similar to the behavior observed for N-methyl-L-phenylalanine [16] [24]. This zwitterionic state represents the predominant form at neutral pH, characterized by a deprotonated carboxylate group and a protonated amino function, resulting in net electrical neutrality [24]. The zwitterionic form exhibits distinct solvation properties and enhanced stability in aqueous environments [16].
The tautomeric behavior of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine involves equilibria between different protonation states of the ionizable groups. These equilibria are influenced by the electronic properties of the methoxy substituent, which acts as an electron-donating group and affects the electron density distribution across the aromatic system [18].
Under alkaline conditions (pH > 10.0), the compound adopts an anionic form with both the carboxylic acid and amino groups deprotonated [17] [22]. This charge state significantly alters the compound's interaction with biological membranes and protein binding sites, potentially affecting its biological activity and transport properties [21].
The microenvironment pH around the molecule can differ from the bulk solution pH due to the influence of the charged functional groups and the hydration shell [21]. Electrophoretic mobility studies on similar amino acid derivatives have revealed that the effective pKa values can shift by 0.2 to 0.5 pH units depending on the ionic strength and composition of the surrounding medium [21].
Table 1: Basic Physicochemical Properties of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine | ||
---|---|---|
Property | Value | Reference |
Molecular Formula | C₂₆H₂₅NO₅ | |
Molecular Weight (g/mol) | 431.48 | [2] |
Melting Point (°C) | 132-136 | [2] |
Predicted Boiling Point (°C) | 595.4±39.0 | [2] |
Predicted Density (g/cm³) | 1.260±0.06 | [2] |
pKa (predicted) | 3.78±0.10 | [2] |
Solubility in DMF | 0.3g in 2ml | [2] |
Table 2: Thermal Decomposition Characteristics | ||||
---|---|---|---|---|
Compound | Decomposition Temperature (°C) | Primary Products | Weight Loss (%) | Reference |
Phenylalanine | 280-306 | Phenylethylamine, H₂O, NH₃ | ~80 | [10] |
L-Phenylalanine (general) | 185-280 | H₂O, NH₃, minimal CO₂ | 12-70 | [13] [25] |
Fmoc-amino acids | Room temperature stable | Fluorene derivatives | Variable | [8] |
Table 3: pH-Dependent Charge State Distribution | |||||
---|---|---|---|---|---|
pH Range | Carboxyl Group | Amino Group | Net Charge | Predominant Form | Reference |
< 2.0 | Protonated | Protonated (NH₃⁺) | +1 | Cationic | [17] [22] |
3.5 - 8.0 | Deprotonated (-COO⁻) | Zwitterionic | 0 | Zwitterionic | [16] [24] |
> 10.0 | Deprotonated (-COO⁻) | Deprotonated (NH₂) | -1 | Anionic | [17] [22] |